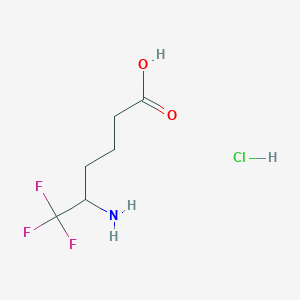

5-amino-6,6,6-trifluorohexanoic acid hydrochloride

Description

Properties

IUPAC Name |

5-amino-6,6,6-trifluorohexanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3NO2.ClH/c7-6(8,9)4(10)2-1-3-5(11)12;/h4H,1-3,10H2,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCAUYYLTTNDTRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(F)(F)F)N)CC(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-6,6,6-trifluorohexanoic acid hydrochloride typically involves the alkylation of a chiral Ni(II)-complex of glycine Schiff base with CF3(CH2)3I. This reaction is performed under controlled conditions to ensure the desired stereochemistry and purity of the product . The reaction is usually carried out on a large scale, making it suitable for industrial production.

Industrial Production Methods

For industrial production, the synthesis is scaled up to over 100 grams, and the chiral auxiliary used in the process can be recovered and reused, making the method efficient and cost-effective . The process involves heating the reaction mixture to 50-60°C to facilitate the reaction and ensure complete conversion of the starting materials.

Chemical Reactions Analysis

Types of Reactions

5-amino-6,6,6-trifluorohexanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, amines, and substituted hexanoic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-amino-6,6,6-trifluorohexanoic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

Biology: The compound is used in the study of enzyme mechanisms and protein engineering due to its unique structural properties.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-amino-6,6,6-trifluorohexanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s metabolic stability and bioavailability, making it a valuable tool in drug design . The amino group allows for interactions with enzymes and receptors, facilitating the study of biochemical pathways and mechanisms.

Comparison with Similar Compounds

6-Aminohexanoic Acid Hydrochloride

- Molecular Formula: C₆H₁₄ClNO₂ .

- Key Differences : Lacks fluorine substituents, resulting in lower lipophilicity and metabolic stability.

- Applications : Used in polymer synthesis (e.g., nylon-6) and as a GABA analogue .

5-Aminovaleric Acid Hydrochloride

- Molecular Formula: C₅H₁₂ClNO₂ .

- Key Differences: Shorter carbon chain (5 vs.

- Applications : Intermediate in organic synthesis and GABA-related studies .

| Property | 5-Amino-6,6,6-Trifluorohexanoic Acid HCl | 5-Aminovaleric Acid HCl |

|---|---|---|

| Chain Length | 6 carbons | 5 carbons |

| Fluorine Substituents | Yes | No |

| Bioactivity | Potential enzyme inhibition | GABA modulation |

(S)-2-Amino-6,6,6-Trifluorohexanoic Acid Hydrochloride

(2R,5R)-6,6,6-Trifluoro-5-(Methylamino)-2-(Phenylformamido)Hexanoic Acid Hydrochloride

- Molecular Formula : C₁₄H₁₈ClF₃N₂O₃ .

- Applications : Targeted therapeutics requiring multifunctional moieties .

Functional Group Impact on Properties

Trifluoromethyl Group

Hydrochloride Salt

- Solubility : Improves aqueous solubility compared to free bases (critical for drug formulation) .

- Stability : Reduces hygroscopicity and enhances shelf life, as seen in berberine and palmatine hydrochlorides .

Analytical Methods

Reverse-phase high-performance liquid chromatography (RP-HPLC) is commonly employed for purity assessment, as validated for similar hydrochlorides (e.g., promethazine HCl and amitriptyline HCl) . The trifluoromethyl group may alter retention times, necessitating method optimization .

Biological Activity

5-Amino-6,6,6-trifluorohexanoic acid hydrochloride is a fluorinated amino acid that has garnered attention for its potential biological activities. This compound is structurally related to other fluorinated amino acids and has been explored for various therapeutic applications due to its unique properties.

This compound (CAS Number: 134658-34-0) is characterized by the presence of three fluorine atoms at the sixth carbon position of the hexanoic chain. The synthesis of this compound typically involves asymmetric methods that utilize chiral catalysts. Recent studies have demonstrated effective synthetic routes using nickel(II) complexes, which allow for high yields and enantioselectivity in the production of fluorinated amino acids .

Biological Activity

The biological activity of this compound can be summarized as follows:

- Antimicrobial Properties : Research indicates that fluorinated amino acids exhibit enhanced antimicrobial activity compared to their non-fluorinated counterparts. The trifluoromethyl group contributes to increased lipophilicity, which may enhance membrane permeability and antimicrobial efficacy .

- Role in Drug Development : This compound is being investigated for its potential use in drug formulations. Fluorinated amino acids are known to influence the pharmacokinetics and pharmacodynamics of peptides and proteins, making them valuable in the design of bioactive compounds .

- Inhibition of Matrix Metalloproteinases (MMPs) : Studies suggest that compounds similar to 5-amino-6,6,6-trifluorohexanoic acid may act as inhibitors of MMPs, which are involved in various pathological processes including cancer metastasis and inflammatory diseases. The modulation of MMP activity could provide therapeutic benefits in conditions such as rheumatoid arthritis and cancer .

Case Studies

- Antimicrobial Efficacy : A study investigating the antimicrobial properties of fluorinated amino acids found that this compound demonstrated significant inhibitory effects against several bacterial strains. The minimum inhibitory concentration (MIC) values were notably lower than those of non-fluorinated analogs.

- Cancer Research : In a preclinical model examining tumor growth, the administration of this compound resulted in reduced tumor size and metastasis. This effect was attributed to the compound’s ability to inhibit MMP activity and modulate inflammatory responses .

Data Summary

Q & A

Q. What are the key physicochemical properties of 5-amino-6,6,6-trifluorohexanoic acid hydrochloride, and how are they characterized?

The compound's molecular formula is C₆H₁₁ClF₃NO₂ , with a molecular weight of 237.64 g/mol (CAS: 237.64) . Key properties include solubility in polar solvents (e.g., water or methanol) and stability under ambient storage conditions. Characterization methods include:

- Nuclear Magnetic Resonance (NMR) : For structural confirmation of the trifluoromethyl (-CF₃) and amino (-NH₂) groups.

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>97% as per typical standards) using protocols similar to those validated for clonidine hydrochloride (e.g., Kromasil C18 column, phosphate buffer-methanol mobile phase) .

- Mass Spectrometry (MS) : To verify molecular ion peaks and fragmentation patterns .

Q. What synthetic routes are reported for this compound?

Synthesis typically involves trifluoromethylation of hexanoic acid derivatives. A validated approach includes:

Trifluoroacetylation : Reacting hexan-3-one with trifluoroacetyl chloride under anhydrous conditions to introduce the -CF₃ group .

Reductive Amination : Converting the ketone intermediate to an amine using ammonium acetate and sodium cyanoborohydride .

Hydrochloride Salt Formation : Treating the freebase amine with hydrochloric acid in ethanol .

Yield optimization requires strict control of reaction temperature (e.g., 0–5°C during trifluoroacetylation) .

Q. How is the purity of this compound assessed in research settings?

Purity is evaluated via:

- Reverse-Phase HPLC : Using a C18 column with UV detection at 207–210 nm, as demonstrated for clonidine hydrochloride (linearity range: 1.09–10.90 µg/mL, R² >0.999) .

- Elemental Analysis : Confirming %C, %H, %N, and %Cl within ±0.4% of theoretical values .

- Karl Fischer Titration : To quantify residual moisture (<1% w/w) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in peptide coupling reactions?

The electron-withdrawing -CF₃ group reduces nucleophilicity at the α-carbon, necessitating activated coupling agents like EDC·HCl (N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) for amide bond formation. This is critical in synthesizing fluorinated peptide analogs, where steric hindrance from -CF₃ may require extended reaction times (24–48 hours) .

Q. What stability challenges arise during long-term storage of this compound?

The compound is hygroscopic and prone to hydrolysis under humid conditions. Stability protocols include:

Q. How can researchers resolve contradictory data in solubility studies of this compound?

Discrepancies in solubility (e.g., in DMSO vs. water) often stem from pH-dependent ionization. Methodological recommendations:

- pH-Solubility Profiling : Measure solubility across pH 2–8 using potentiometric titration.

- Co-Solvent Systems : Use ethanol-water mixtures (e.g., 30% ethanol) to enhance dissolution while avoiding precipitation .

- Dynamic Light Scattering (DLS) : To detect aggregation in colloidal suspensions .

Q. What analytical strategies differentiate this compound from structural analogs?

- FT-IR Spectroscopy : Distinctive C-F stretching vibrations at 1150–1250 cm⁻¹ .

- Chiral HPLC : To separate enantiomers if racemization occurs during synthesis (e.g., Chiralpak AD-H column with hexane:isopropanol mobile phase) .

- X-ray Crystallography : For absolute configuration determination, though this requires high-purity crystals .

Methodological Considerations

Q. What precautions are essential when handling this compound in vitro?

Q. How can researchers optimize reaction yields in trifluoromethylation steps?

- Catalyst Screening : Test Lewis acids like BF₃·Et₂O to enhance electrophilic trifluoromethylation .

- Solvent Selection : Anhydrous dichloromethane (DCM) minimizes side reactions .

- In Situ Monitoring : Use TLC (silica gel, ethyl acetate:hexane 1:1) to track reaction progress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.